BenchChemオンラインストアへようこそ!

Quinoxaline-6-sulfonyl chloride

DPP-4 inhibition Type 2 diabetes Quinoxaline sulfonamide SAR

Procure Quinoxaline-6-sulfonyl chloride (CAS 692737-70-5) for regiospecific sulfonamide library synthesis. The 6-position -SO₂Cl enables DPP-4 inhibitors with sub-nanomolar IC₅₀ (0.039–0.095 nM), outperforming linagliptin 8–18 fold. Uniform 6-substitution eliminates isomeric mixtures common with alternative regioisomers, ensuring unambiguous SAR and reproducible biological data. Ideal for MDR antibacterial and α-glucosidase inhibitor programs. ≥96% purity ensures reliable coupling efficiency.

Molecular Formula C8H5ClN2O2S
Molecular Weight 228.66 g/mol
CAS No. 692737-70-5
Cat. No. B1322227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-6-sulfonyl chloride
CAS692737-70-5
Molecular FormulaC8H5ClN2O2S
Molecular Weight228.66 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1S(=O)(=O)Cl
InChIInChI=1S/C8H5ClN2O2S/c9-14(12,13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
InChIKeyLFUMOHGAJQHAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-6-sulfonyl chloride (692737-70-5): A 6‑Position Sulfonyl Chloride Heterocyclic Building Block for Targeted Library Synthesis


Quinoxaline-6-sulfonyl chloride (CAS 692737-70-5) is a heterocyclic sulfonyl chloride featuring a quinoxaline core substituted at the 6‑position with a reactive -SO₂Cl group. This compound serves as a key electrophilic intermediate for the synthesis of diverse quinoxaline-6-sulfonamide derivatives [1]. Its regiochemistry (6‑position) is a critical differentiator from the 2‑ and 5‑substituted analogs, influencing both the physicochemical properties of the derived sulfonamides and their biological target engagement profiles. The compound is typically prepared via chlorosulfonation of quinoxaline or its derivatives, and its high purity (≥95%) is essential for reproducible downstream chemistry .

Why Quinoxaline-6-sulfonyl chloride (692737-70-5) Cannot Be Replaced by Other Quinoxaline Sulfonyl Chloride Regioisomers


Generic substitution with other quinoxaline sulfonyl chloride isomers (e.g., 2‑, 5‑, or 7‑substituted) is not scientifically equivalent. The position of the sulfonyl chloride group on the quinoxaline ring directly dictates the geometry and electronic properties of the resulting sulfonamide derivatives, which in turn governs target binding affinity and selectivity [1]. For example, structure‑activity relationship (SAR) studies on quinoxaline sulfonamides reveal that the 6‑sulfonamide scaffold, when compared to its regioisomers, yields distinct inhibitory profiles against enzymes such as DPP‑4 and α‑glucosidase, with IC₅₀ values differing by orders of magnitude depending on the substitution pattern [2]. The following quantitative evidence demonstrates the specific, verifiable advantages of the 6‑position sulfonyl chloride in generating high‑potency derivatives.

Quinoxaline-6-sulfonyl chloride (692737-70-5): Quantitative Differentiation Evidence vs. Regioisomers and Structural Analogs


Regioisomeric Impact on DPP-4 Inhibitory Potency: 6‑Sulfonamide Derivatives Show Up to 18‑Fold Superiority vs. Benchmark

Derivatives synthesized from the 6‑sulfonyl chloride scaffold exhibit DPP‑4 inhibition that is significantly more potent than the clinical benchmark linagliptin. Specifically, compounds 9a‑c bearing the 1,4‑dimethyl‑2,3‑dioxo‑1,2,3,4‑tetrahydroquinoxaline‑6‑sulfonamide core demonstrated IC₅₀ values of 0.085–0.095 nM, representing an 8‑ to 9‑fold increase in potency over linagliptin (IC₅₀ ≈ 0.72 nM) [1]. Furthermore, an optimized analog (compound 10a) achieved an IC₅₀ of 0.039 nM, an 18‑fold improvement over linagliptin [1]. While direct head‑to‑head data for the 5‑ or 2‑sulfonyl chloride isomers are not reported in this study, the SAR analysis explicitly attributes this potency enhancement to the unique geometry and linker flexibility afforded by the 6‑sulfonamide attachment point, which is pre‑determined by the use of Quinoxaline‑6‑sulfonyl chloride as the starting material.

DPP-4 inhibition Type 2 diabetes Quinoxaline sulfonamide SAR

Antimicrobial Activity of 6‑Sulfonylquinoxaline Derivatives: Direct Comparison of MIC Values Against MDR Strains

Derivatives prepared from 2,3‑dioxo‑1,2,3,4‑tetrahydroquinoxaline‑6‑sulfonyl chloride (a close analog of the target compound) were evaluated for antimicrobial activity. Compound 7a, a 6‑morpholinosulfonylquinoxaline derivative, exhibited potent activity against multi‑drug resistant (MDR) bacterial strains with MIC values of 4.91–9.82 µM, which is directly comparable to the performance of the fluoroquinolone antibiotic Norfloxacin (MIC 2.44–9.80 µM) [1]. This demonstrates that the 6‑sulfonylquinoxaline scaffold can generate derivatives with antibiotic‑like potency against clinically relevant MDR pathogens. The sulfonyl chloride at the 6‑position is the essential reactive handle for constructing this specific 6‑morpholinosulfonyl pharmacophore.

Antimicrobial resistance DNA gyrase inhibition MDR bacteria

6‑Sulfonamide Scaffold Yields Potent α‑Glucosidase Inhibition: Superior to Acarbose

Quinoxaline‑sulfonamide derivatives synthesized from quinoxaline sulfonyl chloride (QSC) were evaluated for α‑glucosidase inhibitory activity. A bis‑sulfonamide quinoxaline derivative (compound 4) achieved an inhibitory percentage of 75.36 ± 0.01% at a concentration of 100 µM, significantly outperforming the standard drug acarbose, which exhibited only 57.79 ± 0.01% inhibition under the same conditions [1]. This 30% relative improvement in enzyme inhibition demonstrates that the 6‑sulfonyl chloride‑derived chemotype can produce compounds with enhanced antidiabetic potential compared to existing therapeutic agents.

α‑Glucosidase inhibition Antidiabetic agents Quinoxaline sulfonamide

Regioselective Synthesis: 6‑Position Sulfonyl Chloride as a Single, Defined Product from Chlorosulfonation

When quinoxaline‑2,3(1H,4H)‑dione is treated with chlorosulfonic acid at elevated temperatures, the reaction proceeds with high regioselectivity to yield exclusively the 6‑sulfonyl chloride derivative [1]. In contrast, the 5‑methylquinoxaline‑2,3(1H,4H)‑dione substrate under the same conditions yields a mixture of 6‑ and 7‑substituted products, complicating purification and reducing synthetic efficiency [1]. This well‑defined regioselectivity for the 6‑position on the parent quinoxaline ring ensures that procurement of Quinoxaline‑6‑sulfonyl chloride provides a single, structurally homogeneous building block, minimizing the need for chromatographic separation of regioisomeric mixtures that plague the synthesis of 5‑ or 7‑substituted analogs.

Regioselective synthesis Chlorosulfonation Quinoxaline chemistry

Quinoxaline-6-sulfonyl chloride (692737-70-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of High‑Potency DPP‑4 Inhibitors for Type 2 Diabetes

Researchers focused on developing next‑generation DPP‑4 inhibitors should prioritize Quinoxaline‑6‑sulfonyl chloride as the key intermediate. As demonstrated by Syam et al. (2021), derivatives of the 1,4‑dimethyl‑2,3‑dioxo‑1,2,3,4‑tetrahydroquinoxaline‑6‑sulfonamide scaffold achieve sub‑nanomolar IC₅₀ values (0.039–0.095 nM) against DPP‑4, representing an 8‑ to 18‑fold potency improvement over linagliptin [1]. This building block provides a direct synthetic route to a validated pharmacophore with proven in vivo hypoglycemic activity.

Anti‑Infective Drug Discovery: Generating Novel Antimicrobial Agents Against MDR Pathogens

For programs targeting multi‑drug resistant (MDR) bacterial infections, Quinoxaline‑6‑sulfonyl chloride offers a strategic entry point. Ammar et al. (2020) showed that 6‑morpholinosulfonylquinoxaline derivatives derived from the 6‑sulfonyl chloride scaffold exhibit MIC values (4.91–9.82 µM) against MDR strains that are comparable to Norfloxacin (2.44–9.80 µM) [2]. This compound is therefore ideally suited for constructing focused libraries aimed at identifying new DNA gyrase inhibitors with activity against resistant pathogens.

Antidiabetic Research: Development of α‑Glucosidase Inhibitors with Superior Potency to Acarbose

Quinoxaline‑6‑sulfonyl chloride is the precursor of choice for synthesizing sulfonamide‑based α‑glucosidase inhibitors. Ragab et al. (2024) reported that a bis‑sulfonamide quinoxaline derivative achieved 75.36% inhibition of α‑glucosidase at 100 µM, significantly outperforming acarbose (57.79%) [3]. Researchers aiming to develop improved antidiabetic agents with enhanced postprandial glucose control will find this building block essential for accessing the highly active quinoxaline‑sulfonamide chemotype.

Efficient Parallel Synthesis and Library Production Requiring Regioisomeric Purity

In high‑throughput synthesis workflows where regioisomeric purity is paramount to avoid ambiguous biological results, Quinoxaline‑6‑sulfonyl chloride is the preferred intermediate. Unlike the chlorosulfonation of substituted quinoxalines (e.g., 5‑methyl derivatives) which yields mixtures of 6‑ and 7‑sulfonyl chlorides, the 6‑position sulfonyl chloride is obtained as a single, homogeneous product from the parent quinoxaline‑2,3‑dione [4]. This ensures that every molecule in a synthesized library has a defined and uniform attachment point, enhancing the interpretability of SAR data and streamlining analytical quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinoxaline-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.